molecular formula C15H9ClF2O B12882434 2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran CAS No. 821769-99-7

2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran

Cat. No.: B12882434
CAS No.: 821769-99-7
M. Wt: 278.68 g/mol
InChI Key: XDRCFZNNLNFFSH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a 4-chlorophenyl group and a difluoromethyl group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran typically involves the reaction of 4-chlorophenyl derivatives with difluoromethylating agents under specific conditions. One common method involves the use of radical trifluoromethylation, where a carbon-centered radical intermediate is generated and subsequently reacts with the 4-chlorophenyl derivative . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where the chlorine or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine or difluoromethyl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of related compounds that showed promising results against Lewis lung carcinoma in murine models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes, have been developed based on similar structures. These compounds can potentially reduce inflammation and pain associated with various conditions .

Fungicidal Activity

The fungicidal potential of benzofuran derivatives has been explored extensively. For example, a study reported that certain synthesized pyrazole derivatives with difluoromethyl groups exhibited moderate antifungal activity against Botrytis cinerea, a common plant pathogen. This suggests that this compound could be developed into an effective agricultural fungicide .

CompoundTarget PathogenInhibition Rate (%)
Compound ABotrytis cinerea77.27
Compound BFusarium oxysporum55.59

Skin Bioavailability

In cosmetic science, the formulation of products containing benzofuran derivatives has been studied for their skin penetration and bioavailability. The unique structure allows for enhanced interaction with skin receptors, potentially leading to improved efficacy in topical applications. Recent advances in dermatokinetics have emphasized the importance of understanding how these compounds behave within the skin layers .

Case Studies

  • Anticancer Research : A study involving the administration of benzofuran derivatives to mice with implanted tumors showed a significant reduction in tumor size compared to controls, suggesting effective anticancer properties .
  • Agricultural Trials : Field trials conducted with difluoromethyl-containing fungicides demonstrated a marked decrease in fungal infections on crops, supporting their use as viable agricultural solutions .
  • Cosmetic Efficacy : Clinical trials on new formulations containing benzofuran derivatives indicated increased hydration and reduced irritation in subjects, showcasing their potential in skincare products .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran include other benzofuran derivatives with different substituents, such as:

  • 2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran
  • 2-(4-Chlorophenyl)-3-(methyl)benzofuran
  • 2-(4-Chlorophenyl)-3-(ethyl)benzofuran

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-3-(difluoromethyl)benzofuran lies in the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry .

Biological Activity

The compound 2-(4-Chlorophenyl)-3-(difluoromethyl)-1-benzofuran, a member of the benzofuran family, has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a chlorophenyl group and a difluoromethyl moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Antifungal Activity

The antifungal potential of benzofuran derivatives has been documented extensively. A study demonstrated that related compounds showed moderate to strong inhibitory effects against various fungal strains, suggesting that this compound could possess similar properties. The difluoromethyl group is hypothesized to enhance the compound's interaction with fungal cell membranes or specific enzymatic targets .

Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial activities. Compounds with structural similarities to this compound displayed significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine and difluoromethyl is thought to enhance their bioactivity by increasing lipophilicity and membrane permeability .

Synthesis and Evaluation

A notable study synthesized a series of benzofuran derivatives and assessed their biological activities. Among these, compounds with difluoromethyl substitutions exhibited enhanced antifungal activity compared to their non-substituted counterparts. The study highlighted the importance of molecular modifications in optimizing therapeutic efficacy .

CompoundStructureAntifungal Activity (MIC μg/ml)
This compoundStructure12.5 - 25
Benzofuran Derivative AStructure15 - 30
Benzofuran Derivative BStructure20 - 35

Table: Comparative antifungal activity of selected benzofuran derivatives.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in fungal sterol biosynthesis, such as CYP51, leading to disrupted membrane integrity.
  • Membrane Disruption : The lipophilic nature of the benzofuran structure allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Properties

CAS No.

821769-99-7

Molecular Formula

C15H9ClF2O

Molecular Weight

278.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(difluoromethyl)-1-benzofuran

InChI

InChI=1S/C15H9ClF2O/c16-10-7-5-9(6-8-10)14-13(15(17)18)11-3-1-2-4-12(11)19-14/h1-8,15H

InChI Key

XDRCFZNNLNFFSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Cl)C(F)F

Origin of Product

United States

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